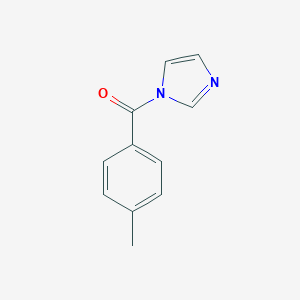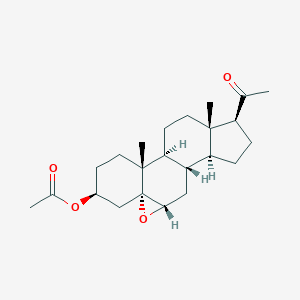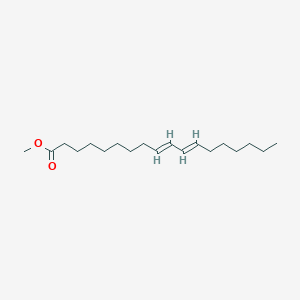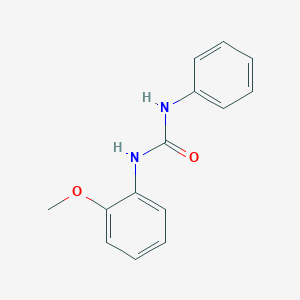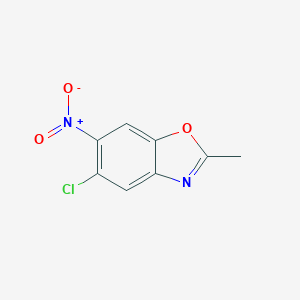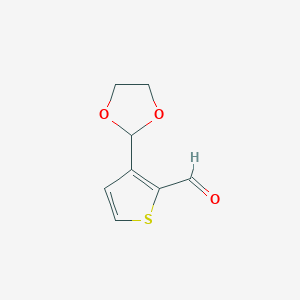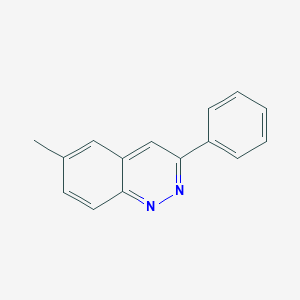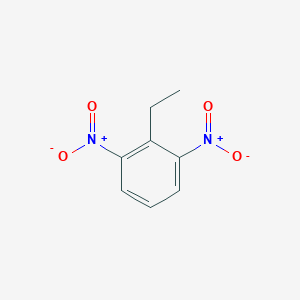
2-Ethyl-1,3-dinitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-1,3-dinitrobenzene (2E-DNB) is a synthetic organic compound that is widely used in scientific research. It is a yellow crystalline solid with a molecular formula of C8H8N2O4 and a molecular weight of 196.16 g/mol. 2E-DNB is a nitroaromatic compound, which means it contains a nitro group (-NO2) and an aromatic ring. It is commonly used as a reagent in organic synthesis and as a substrate for enzyme assays.
作用機序
The mechanism of action of 2-Ethyl-1,3-dinitrobenzene is not fully understood. However, it is known that 2-Ethyl-1,3-dinitrobenzene is metabolized by enzymes that catalyze the reduction of nitroaromatic compounds. The reduction of 2-Ethyl-1,3-dinitrobenzene leads to the formation of reactive intermediates, which can interact with cellular macromolecules, such as proteins and DNA. These interactions can lead to biochemical and physiological effects, which we will discuss in the following section.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Ethyl-1,3-dinitrobenzene are largely dependent on its metabolism and the formation of reactive intermediates. Studies have shown that exposure to 2-Ethyl-1,3-dinitrobenzene can lead to oxidative stress, DNA damage, and cytotoxicity in various cell types. Additionally, 2-Ethyl-1,3-dinitrobenzene has been shown to inhibit the activity of some enzymes, such as cytochrome P450 enzymes, which play a role in the metabolism of drugs and other xenobiotics. However, the exact mechanisms by which 2-Ethyl-1,3-dinitrobenzene exerts its effects are still being investigated.
実験室実験の利点と制限
One advantage of using 2-Ethyl-1,3-dinitrobenzene in lab experiments is its relative ease of synthesis and availability. Additionally, 2-Ethyl-1,3-dinitrobenzene is a well-characterized compound, and its reactivity and metabolism have been studied extensively. However, one limitation of using 2-Ethyl-1,3-dinitrobenzene is its potential toxicity. Exposure to high concentrations of 2-Ethyl-1,3-dinitrobenzene can lead to adverse effects on cellular function and viability. Therefore, caution should be exercised when handling and using 2-Ethyl-1,3-dinitrobenzene in lab experiments.
将来の方向性
There are several future directions for research on 2-Ethyl-1,3-dinitrobenzene. One area of interest is the development of new methods for the synthesis of 2-Ethyl-1,3-dinitrobenzene and related compounds. Additionally, further investigation is needed to fully understand the mechanisms by which 2-Ethyl-1,3-dinitrobenzene exerts its effects on cellular function and viability. Finally, there is a need for the development of new assays and methods for the measurement of 2-Ethyl-1,3-dinitrobenzene and its metabolites in biological samples. These future directions will help to advance our understanding of the biological and biochemical effects of 2-Ethyl-1,3-dinitrobenzene and its potential applications in scientific research.
合成法
2-Ethyl-1,3-dinitrobenzene can be synthesized by the nitration of ethylbenzene with a mixture of nitric acid and sulfuric acid. The reaction takes place at a temperature of around 50°C and yields a mixture of isomers, which can be separated by recrystallization. The synthesis of 2-Ethyl-1,3-dinitrobenzene is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
2-Ethyl-1,3-dinitrobenzene is widely used in scientific research as a reagent in organic synthesis and as a substrate for enzyme assays. It is commonly used to measure the activity of enzymes that catalyze the reduction of nitroaromatic compounds. For example, 2-Ethyl-1,3-dinitrobenzene is used to measure the activity of nitroreductases, which are enzymes that play a role in the metabolism of drugs and other xenobiotics. Additionally, 2-Ethyl-1,3-dinitrobenzene is used in the synthesis of other organic compounds, such as dyes and pharmaceuticals.
特性
CAS番号 |
13985-56-3 |
|---|---|
製品名 |
2-Ethyl-1,3-dinitrobenzene |
分子式 |
C8H8N2O4 |
分子量 |
196.16 g/mol |
IUPAC名 |
2-ethyl-1,3-dinitrobenzene |
InChI |
InChI=1S/C8H8N2O4/c1-2-6-7(9(11)12)4-3-5-8(6)10(13)14/h3-5H,2H2,1H3 |
InChIキー |
SWASTJCUMFALOW-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CCC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] |
その他のCAS番号 |
13985-56-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



